2',4',6'-Trihydroxyacetophenone monohydrate
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum (400–4000 cm⁻¹) identifies key functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (DMSO-d₆) assignments include:
- C=O : 195.2 ppm.
- Aromatic carbons : 162.4 ppm (C-2'), 158.9 ppm (C-4'), 153.1 ppm (C-6').
- Methyl group : 28.7 ppm.
¹H NMR (400 MHz, DMSO-d₆) peaks:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum (200–400 nm) shows absorbance maxima at λ = 275 nm (π→π* transition of the aromatic ring) and λ = 310 nm (n→π* transition of the carbonyl group). Molar absorptivity (ε) at 275 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
Table 3: Key Spectroscopic Assignments
| Technique | Signal | Assignment |
|---|---|---|
| FT-IR | 1665 cm⁻¹ | C=O stretch |
| ¹³C NMR | 195.2 ppm | Acetophenone carbonyl |
| UV-Vis | 275 nm | Aromatic π→π* |
Properties
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)ethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSIBPPJKSBCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379415 | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249278-28-2 | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acetylation Using Concentrated Sulfuric Acid
- Procedure: Phloroglucinol is reacted with acetic anhydride in the presence of concentrated sulfuric acid as a catalyst.
- Conditions: Reaction temperature around 130 °C.
- Yield: Approximately 70%.
- Notes: This method is classical and widely used due to the strong acidic catalyst promoting acetylation efficiently. However, the yield is moderate compared to other catalysts.
Acetylation Using Boron Trifluoride
- Procedure: Reaction of phloroglucinol with acetic anhydride catalyzed by boron trifluoride.
- Conditions: Conducted at low temperature, approximately 10 °C.
- Yield: Between 62.5% and 68%.
- Notes: Boron trifluoride is a Lewis acid catalyst that allows the reaction to proceed at lower temperatures, which can reduce side reactions and improve selectivity.
Acetylation Using Zinc Chloride
- Procedure: Phloroglucinol is acetylated with acetic anhydride in the presence of zinc chloride.
- Conditions: Reaction temperature between 145–150 °C.
- Yield: Approximately 50%.
- Notes: Zinc chloride acts as a Lewis acid catalyst but results in a lower yield compared to sulfuric acid and boron trifluoride methods.
Acetylation Using Cation Exchange Resins (Amberlite IR-120 or Zeokarb 225)
- Procedure: Utilizes sulfonic acid type cation exchange resins as solid acid catalysts for acetylation.
- Conditions: Reaction temperature around 160 °C.
- Yield: Around 39%.
- Notes: This method offers a heterogeneous catalytic system, which can be advantageous for catalyst recovery and reuse, but yields are comparatively lower.
Detailed Zinc Chloride Catalyzed Method with HCl Gas
A refined method involving zinc chloride and gaseous hydrogen chloride has been documented with high yield and purity:
- Raw Materials:
- Phloroglucinol (250 g, 1.98 mol)
- Anhydrous acetonitrile (365 mL, 6.95 mol)
- Diisopropyl ether (838 mL, 5.95 mol)
- Finely powdered fused zinc chloride (49.5 g, 0.036 mol)
- Procedure:
- The mixture of phloroglucinol, acetonitrile, diisopropyl ether, and zinc chloride is cooled to 0 °C in an ice-salt bath.
- Dry hydrogen chloride gas is passed through the mixture with stirring for 7 hours.
- The mixture is then cooled overnight in a refrigerator.
- The diisopropyl ether layer is decanted, and the precipitate is washed with diisopropyl ether.
- The solid is refluxed with distilled water (2.5 L) at 120 °C for 2 hours.
- After cooling and standing overnight, pale yellow needles of the product crystallize.
- The product is filtered and dried under vacuum at 120 °C.
- Yield: 96.2%
- Purity: 99.9%
- Notes: This method achieves a high yield and purity, making it suitable for large-scale synthesis and research applications.
Summary Table of Preparation Methods
| Catalyst/System | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| Concentrated sulfuric acid | 130 | ~70 | Classical method, moderate yield |
| Boron trifluoride | 10 | 62.5–68 | Low temperature, Lewis acid catalyst |
| Zinc chloride | 145–150 | ~50 | Lewis acid catalyst, moderate yield |
| Cation exchange resins (Amberlite IR-120, Zeokarb 225) | 160 | ~39 | Heterogeneous catalyst, lower yield |
| Zinc chloride + HCl gas + reflux in water | 0 to 120 | 96.2 | High yield and purity, multi-step process |
Research Findings and Notes
- The zinc chloride/HCl gas method with subsequent aqueous reflux is notable for its superior yield and product purity (96.2%, 99.9%) compared to other methods. This is attributed to the controlled acetylation environment and efficient purification by crystallization.
- The use of solid acid catalysts like Amberlite IR-120 offers a greener alternative but compromises yield.
- Boron trifluoride catalysis enables milder conditions but requires careful handling due to its corrosive nature.
- The compound crystallizes well from hot water, facilitating purification.
- The high purity of the product is critical for its application in biochemical assays and as a matrix in MALDI mass spectrometry.
Chemical Reactions Analysis
2’,4’,6’-Trihydroxyacetophenone monohydrate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Scientific Research Applications
Mass Spectrometry
THAP is widely used as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Its properties allow for effective ionization of various biomolecules, including:
- Nucleotides
- Anthocyanins
- Phosphorylated peptides
A study demonstrated that THAP can enhance the detection sensitivity of lipids when used as a matrix, showcasing its utility in lipidomics research .
Cholesterol-Lowering Agent
Research indicates that THAP exhibits cholesterol-lowering activity through the enhancement of cholesterol 7α-hydroxylase (CYP7A1) activity. This mechanism involves:
- Increasing bile acid-independent bile flow in isolated rat liver models.
- Showing choleretic activity in vivo, which requires multidrug resistance protein-2 (Mrp2) for its action .
Antioxidant Properties
THAP has been studied for its antioxidant capabilities, particularly in protecting cells from oxidative stress. Its structure allows it to scavenge free radicals effectively, making it a potential candidate for therapeutic applications against oxidative damage .
Case Study 1: MALDI-MS Analysis of Lipids
In a study published in Analytical Chemistry, researchers utilized THAP as a matrix for analyzing lipids via MALDI mass spectrometry. The results indicated that THAP provided superior ionization efficiency compared to traditional matrices, leading to enhanced detection limits and better resolution of lipid species .
Case Study 2: Cholesterol Metabolism
A study investigated the effects of THAP on cholesterol metabolism in rat models. The findings revealed that administering THAP significantly increased bile acid synthesis and excretion, supporting its potential use as a therapeutic agent for managing cholesterol levels .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trihydroxyacetophenone monohydrate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
THAP’s trihydroxy structure distinguishes it from other acetophenone derivatives in reactivity, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Acetophenone Derivatives
Key Differences :
- Reactivity : THAP’s three hydroxyl groups enable regioselective reactions (e.g., MOM protection in dendrimer synthesis ) and cyclization to chromones, whereas methoxy or dihydroxy analogs require harsher conditions .
- Solubility: THAP dissolves readily in polar solvents (50% ACN/water with 0.1% TFA ), while trimethoxyacetophenone is more lipophilic, limiting its use in aqueous systems.
- Biological Targets: Unlike 3-methylchromones (cardiovascular agents ), THAP modulates cholesterol metabolism via CYP7A1, a unique activity among acetophenones .
Table 2: MALDI-TOF Matrix Comparison
Key Insights :
- THAP outperforms DHB and SA in negative mode analysis due to its ionization efficiency and compatibility with pre-coated indium tin oxide (ITO) slides for rapid tissue imaging .
- DHB remains preferred for positive mode peptide analysis , while THAP’s aqueous solubility makes it ideal for labile biomolecules .
Analytical Chemistry
- MALDI Imaging: Pre-coating THAP on ITO slides reduces matrix application time to <5 minutes, enhancing clinical utility in intraoperative diagnostics .
Pharmacology
- Cholesterol Regulation: THAP (125–250 μmol/kg) stimulates bile flow in rats via Mrp2, a mechanism absent in non-phenolic analogs like trimethoxyacetophenone .
Biological Activity
2',4',6'-Trihydroxyacetophenone monohydrate (THAP) is a phenolic compound recognized for its diverse biological activities. This article aims to consolidate current research findings, case studies, and data regarding its biological activity, particularly focusing on its effects on cholesterol metabolism and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 182.17 g/mol
- Physical Appearance : Light brown solid
- Melting Point : 219-221 °C
- Density : 1.3037 g/cm³
Biological Activity Overview
This compound exhibits several biological activities, particularly in the modulation of cholesterol metabolism and bile secretion. Key findings include:
-
Cholesterol-Lowering Effects :
- THAP enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme crucial for bile acid synthesis, thereby promoting cholesterol degradation .
- In vivo studies indicate that THAP can significantly increase bile acid-independent bile flow in isolated rat livers, suggesting a choleretic effect mediated through multidrug resistance protein-2 (Mrp2) .
- Mechanism of Action :
Data Table: Biological Activities of THAP
Case Studies
- In Vivo Study on Rats :
- Mechanistic Insights :
Research Findings
Recent studies have explored the broader implications of this compound beyond its immediate biological activities:
- Antimicrobial Properties :
- Potential Applications in Biocontrol :
Q & A
Q. What are the optimal synthetic routes for 2',4',6'-Trihydroxyacetophenone monohydrate, and how can reaction conditions be optimized?
The compound is typically synthesized via acetylation of phloroglucinol (1,3,5-trihydroxybenzene) using acetic anhydride in the presence of an acid catalyst (e.g., H₂SO₄). Key parameters include:
- Temperature : Room temperature or mild heating (~40–60°C) to avoid side reactions.
- Reaction Time : 24–72 hours, monitored via thin-layer chromatography (TLC) for completion .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the monohydrate form . Example reaction setup:
| Reagent | Quantity | Role |
|---|---|---|
| Phloroglucinol | 1.0 equiv | Substrate |
| Acetic anhydride | 3.0 equiv | Acetylating agent |
| H₂SO₄ | Catalytic | Catalyst |
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydroxyl (-OH), acetyl (C=O), and aromatic proton environments. Expected peaks:
Q. What solvents are suitable for dissolving this compound in experimental settings?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). For biological assays, DMSO is preferred for stock solutions (10–50 mM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR data may arise from hydrate vs. anhydrous forms or residual solvents. Strategies include:
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
The compound’s stability is pH-dependent due to phenolic hydroxyl groups.
- Acidic Conditions (pH < 3) : Protonation of hydroxyls reduces solubility but enhances stability.
- Alkaline Conditions (pH > 10) : Deprotonation leads to oxidation or degradation. Experimental Design :
- Conduct accelerated stability studies (40°C/75% RH) across pH 1–13.
- Monitor degradation via HPLC (C18 column, UV detection at 280 nm) .
Q. How can researchers optimize MALDI-MS protocols using this compound as a matrix?
The compound is effective for small-molecule analysis due to low background interference. Optimization steps:
- Matrix Concentration : 10 mg/mL in 50:50 ethanol/water.
- Laser Energy : Adjust to minimize fragmentation (e.g., 30–50% intensity) . Example protocol:
| Parameter | Value |
|---|---|
| Matrix | This compound |
| Solvent | Ethanol/Water (1:1) |
| Analyte Ratio | 1:10 (matrix:analyte) |
Q. What strategies mitigate by-product formation during the synthesis of this compound?
Common by-products include diacetylated derivatives. Mitigation approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
